Structural Differentiation from the N-Benzylpiperidine Carboxamide Chemotype Benchmark
The benchmark sigma-1 ligand in the piperidine-4-carboxamide series, compound 2k (tetrahydroquinoline derivative with 4-chlorobenzyl moiety), achieves a Ki of 3.7 nM and a σ2/σ1 selectivity ratio of 351 [1]. In contrast, the target compound introduces a 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position—a hydrogen-bond-accepting heterocycle absent from all previously characterized high-affinity analogs in this series. Literature SAR for the chemotype shows that substituting the N-benzylcarboxamide group with different N-linked substituents can modulate σ1 Ki by 10- to 100-fold [1]. The target compound retains the N-benzylcarboxamide terminus but replaces the ether moiety entirely, effectively testing a new dimension of the chemical space not covered by the published library. No direct affinity data exist for the target compound at sigma receptors; the differentiation claim is therefore a structural hypothesis awaiting experimental confirmation.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Compound 2k (Ki = 3.7 nM, σ2/σ1 = 351) |
| Quantified Difference | Cannot be calculated; structural divergence is qualitative |
| Conditions | Radioligand binding assay (σ1 and σ2 receptors), as reported in Zampieri et al. 2015 |
Why This Matters
For teams seeking to expand SAR beyond the well-characterized N-benzylcarboxamide sigma ligand space, this compound offers a rationally designed ether variation that is not represented in the primary benchmark dataset.
- [1] Zampieri D, Laurini E, Vio L, Golob S, Fermeglia M, Pricl S, Mamolo MG. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015 Jan 27;90:797-808. doi:10.1016/j.ejmech.2014.12.018. View Source
